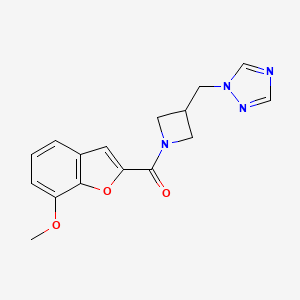

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Description

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a hybrid molecule featuring three key structural motifs:

- Azetidine: A four-membered saturated nitrogen-containing ring that confers conformational rigidity and metabolic stability compared to larger heterocycles.

- 1H-1,2,4-Triazole: A five-membered aromatic ring with three nitrogen atoms, known for hydrogen-bonding interactions critical in medicinal chemistry (e.g., antifungal agents like fluconazole).

- 7-Methoxybenzofuran: A bicyclic aromatic system with a methoxy substituent, which enhances lipophilicity and influences pharmacokinetic properties.

The methanone (carbonyl) group bridges the azetidine and benzofuran moieties, creating a planar linkage that may facilitate target binding.

Properties

IUPAC Name |

(7-methoxy-1-benzofuran-2-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c1-22-13-4-2-3-12-5-14(23-15(12)13)16(21)19-6-11(7-19)8-20-10-17-9-18-20/h2-5,9-11H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHPUBYKQPFWGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)CN4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing the 1,2,4-triazole moiety are known to exhibit a broad range of biological activities, including antibacterial, antiviral, and anticancer properties. They can form hydrogen bonds with different targets, improving their pharmacokinetics, pharmacological, and toxicological properties.

Mode of Action

It is known that the nitrogen atoms of the 1,2,4-triazole moiety actively contribute to binding to the active site of enzymes. This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function and leading to the compound’s observed biological effects.

Biochemical Pathways

Compounds containing the 1,2,4-triazole moiety are known to interact with various biochemical pathways due to their broad range of biological activities. The downstream effects of these interactions can include changes in cellular processes such as cell proliferation, apoptosis, and immune response.

Pharmacokinetics

These moieties are known to improve the bioavailability of compounds, potentially enhancing the compound’s absorption and distribution within the body.

Result of Action

Compounds containing the 1,2,4-triazole moiety are known to exhibit a broad range of biological activities, potentially leading to various molecular and cellular effects. These effects can include changes in cellular processes such as cell proliferation, apoptosis, and immune response.

Biological Activity

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a hybrid organic molecule characterized by the integration of an azetidine ring, a triazole moiety, and a benzofuran structure. This unique combination suggests potential for diverse biological activities, particularly in medicinal chemistry. The following sections explore the biological activity of this compound, supported by relevant research findings and case studies.

Structural Characteristics

The structural formula of the compound can be represented as follows:

This molecular configuration plays a significant role in its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The triazole group is known for its capacity to inhibit enzymes involved in critical metabolic pathways. For instance, triazole derivatives have been shown to inhibit fungal cytochrome P450 enzymes, suggesting potential antifungal properties . Furthermore, the azetidine moiety may enhance binding affinity to specific receptors or enzymes due to its conformational flexibility.

Biological Activity Overview

The following table summarizes the biological activities associated with similar compounds and their mechanisms:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Triazole derivatives | Antifungal | Inhibition of cytochrome P450 enzymes |

| Azetidine-based compounds | Anticancer | Modulation of cell signaling pathways |

| Benzofuran derivatives | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Case Studies and Research Findings

- Anticancer Activity : A study assessed the anticancer properties of related azetidine compounds. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antifungal Efficacy : Research on triazole compounds has demonstrated their effectiveness against fungal infections. For example, a derivative with a similar triazole structure showed potent antifungal activity by disrupting ergosterol synthesis in fungal cell membranes.

- Inhibition Studies : Interaction studies involving docking simulations have provided insights into how (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone binds to target proteins. These studies suggest that the compound may act as a competitive inhibitor at specific active sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between the target compound and analogous structures:

Key Observations:

Azetidine vs.

Substituent Effects: The 7-methoxybenzofuran in the target compound increases lipophilicity compared to the chromenone in , which may improve membrane permeability. The triazolylsulfanyl group in introduces sulfur, which could enhance metabolic stability but reduce solubility.

Triazole Position : The 1,2,4-triazole in the target compound is positioned on a methyl-azetidine group, differing from the 1,2,3-triazole in , which may alter hydrogen-bonding patterns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.